4-Fluoro-2-iodo-5-methylaniline
Overview
Description
4-Fluoro-2-iodo-5-methylaniline is a derivative of aniline with a molecular formula of C7H7FIN . It is a solid substance and its CAS Number is 85233-15-4 .
Molecular Structure Analysis
The molecular weight of this compound is 251.04 . Its InChI code is 1S/C7H7FIN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 .Physical and Chemical Properties Analysis
This compound has a density of 1.9±0.1 g/cm3 . Its boiling point is 264.1±40.0 °C at 760 mmHg . The flash point is 113.5±27.3 °C . It is recommended to be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Biomarker Identification in Toxicology :
- Metabonomic Assessment : A study utilized high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy to investigate toxicant-induced biochemical changes in earthworms exposed to different xenobiotics, including 2-fluoro-4-methylaniline. This research identified potential novel biomarkers of xenobiotic toxicity (Bundy et al., 2002).
Chemical Synthesis and Antitumor Applications :
- Synthesis of Antitumor Compounds : A study described the synthesis of antitumor 4-[1-(arylsulfonyl-1H-indol-2-yl)]-4-hydroxycyclohexa-2,5-dien-1-ones, utilizing compounds including 2-iodoaniline and 5-fluoro-2-iodoaniline. These compounds showed selective inhibition of cancer cell lines, highlighting their potential in cancer therapy (McCarroll et al., 2007).
Bioactivation and Toxicology :
- Bioactivation of Fluoroanilines : Research on the metabolism and bioactivation of fluoroanilines, including 4-fluoroaniline, indicated that bioactivation to reactive benzoquinoneimines can be a direct result of cytochrome P-450 dependent conversion. This study provides insights into the toxicological effects of fluoroanilines (Rietjens & Vervoort, 1991).
Fluorinated Compounds in Therapeutics :
- Study of Fluorinated Compounds in Cancer Treatment : An investigation into 5-fluorouracil, a fluorinated pyrimidine, explored its metabolism in tumours and liver using 19F NMR. This study contributes to understanding the therapeutic mechanisms and metabolic fate of fluorinated drugs in cancer treatment (Stevens et al., 1984).
Fluorophores in Protein Studies :
- Genetically Encoded Fluorescent Amino Acid : Research demonstrated the biosynthetic incorporation of dansylalanine, a low-molecular-weight fluorophore, into proteins at defined sites using genetic encoding. This technique is significant for studying protein structure and function in both in vitro and in vivo settings (Summerer et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
4-fluoro-2-iodo-5-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FIN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRIJSOXIOVDKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648637 | |
Record name | 4-Fluoro-2-iodo-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85233-15-4 | |
Record name | 4-Fluoro-2-iodo-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90648637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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